1,2,4-Thiadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazides with carboxylic acids under acidic conditions. For instance, the reaction between thiosemicarbazide and formic acid in the presence of phosphorus oxychloride can yield this compound . Another method involves the reaction of thiosemicarbazides with nitriles under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazole derivatives.
Substitution: Substituted thiadiazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,4-Thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-thiadiazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in DNA replication, thereby exhibiting cytotoxic effects against cancer cells . Additionally, the compound can disrupt membrane integrity in fungal cells, leading to antifungal activity .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Thiadiazole-3-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1,3,4-Thiadiazole: This compound also contains sulfur and nitrogen atoms but differs in the position of the nitrogen atoms within the ring.
1,2,3-Thiadiazole: Another isomeric form with different nitrogen atom positions, exhibiting unique chemical reactivity and biological activities.
Uniqueness: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C3H2N2O2S |
---|---|
Molekulargewicht |
130.13 g/mol |
IUPAC-Name |
1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) |
InChI-Schlüssel |
JCEZAGTZPADNGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.